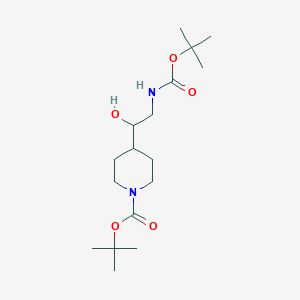

tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate (Boc) group at the 1-position and a 2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl substituent at the 4-position. This structure combines a hydroxyl group and a Boc-protected amine on the ethyl side chain, rendering it valuable in medicinal chemistry for peptide coupling, stereoselective synthesis, and as a precursor for bioactive molecules . Its dual functional groups (hydroxyl and Boc-amine) enable diverse reactivity, while the piperidine scaffold contributes to conformational rigidity, enhancing target binding in drug discovery .

Properties

Molecular Formula |

C17H32N2O5 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

tert-butyl 4-[1-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C17H32N2O5/c1-16(2,3)23-14(21)18-11-13(20)12-7-9-19(10-8-12)15(22)24-17(4,5)6/h12-13,20H,7-11H2,1-6H3,(H,18,21) |

InChI Key |

TYRPRVNDHIQKBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1CCN(CC1)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the amino group using tert-butoxycarbonyl (Boc) protectionThe reaction conditions often involve the use of coupling reagents and bases to facilitate the formation of amide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and bases like triethylamine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a carbonyl-containing compound, while reduction would revert it back to the hydroxyethyl form .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis .

Biology

In biological research, tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate is used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with proteins makes it useful in NMR studies .

Medicine

In medicinal chemistry, this compound is used in the development of pharmaceuticals. Its structural features allow for the design of molecules with specific biological activities .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and stability make it suitable for large-scale production processes .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

The substituents at the 4-position of the piperidine ring significantly influence chemical and biological properties. Below is a comparison with structurally related derivatives:

Key Insight : The hydroxyl and Boc-amine groups in the target compound provide a balance of polarity and reactivity, distinguishing it from analogs with purely hydrophobic or electrophilic substituents.

Functional Group Modifications

Key Insight : The Boc-protected amine in the target compound offers controlled deprotection for stepwise synthesis, while the hydroxyl group enables hydrogen bonding and solubility .

Stereochemical and Salt Form Comparisons

Stereochemistry and salt forms modulate bioavailability and application scope:

| Compound Name | Stereochemistry/Salt Form | Key Differences | Implications | References |

|---|---|---|---|---|

| (S)-tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate | (S)-enantiomer | Chiral center at hydroxyethyl position | Stereospecific activity in enzyme inhibition | |

| tert-Butyl 4-(2-Amino-1-hydroxyethyl)piperidine-1-carboxylate 4-methylbenzenesulfonate | Tosylate salt | Enhanced crystallinity and stability | Improved pharmacokinetics in formulation | |

| tert-Butyl 3-(3-(((benzyloxy)carbonyl)amino)azetidin-1-yl)piperidine-1-carboxylate | Azetidine-containing derivative | Smaller nitrogen heterocycle (azetidine vs. piperidine) | Increased ring strain; altered conformational flexibility |

Key Insight : The target compound’s racemic mixture may require resolution for enantioselective applications, whereas salt forms like tosylates improve physicochemical properties .

Biological Activity

tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)-1-hydroxyethyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the protection of amino groups with tert-butyloxycarbonyl (Boc) and subsequent alkylation reactions. The general procedure includes:

- Protection of Amines : The amine group is protected using di-tert-butyldicarbonate (Boc)2O, which allows for selective reactions without affecting the amino functionality.

- Alkylation : The protected amine is then subjected to alkylation with appropriate alkyl halides to introduce the desired hydroxyethyl group at the piperidine nitrogen.

The biological activity of this compound can be attributed to its structural features that interact with various biological targets. The piperidine ring is known for its ability to modulate neurotransmitter systems, while the Boc-protected amino group enhances solubility and stability.

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant activity against various biological pathways:

- NLRP3 Inhibition : Compounds with similar scaffolds have been shown to inhibit NLRP3 inflammasome activation, leading to reduced IL-1β release in human macrophages. For instance, derivatives were able to inhibit pyroptosis effectively, suggesting a potential role in anti-inflammatory therapies .

- Neurotransmitter Modulation : The piperidine structure is associated with modulation of neurotransmitter receptors, potentially impacting conditions such as anxiety and depression.

Case Studies

Several studies have highlighted the biological implications of compounds related to this compound:

- Anti-inflammatory Effects : A study reported that derivatives of piperidine compounds could significantly inhibit IL-1β release in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .

- Neuroprotective Effects : Research indicates that similar compounds may offer neuroprotective benefits by modulating excitatory neurotransmitter systems, which could be beneficial in neurodegenerative diseases.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.